molecular formula C6H12N2O2 B12067442 (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

Cat. No.: B12067442
M. Wt: 144.17 g/mol
InChI Key: HORXQDKUJVWRKN-UHFFFAOYSA-N
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Description

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the chiral center at the 4th position adds to its uniqueness and potential for enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with phosgene or triphosgene under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired enantiomer in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different oxidation states.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amides, and other nitrogen-containing heterocycles.

Scientific Research Applications

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the synthesis of various fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl: Similar in structure but lacks the amino group.

    2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-: Contains a cyclohexene ring instead of an oxazolidinone ring.

Uniqueness

The presence of the amino group and the chiral center at the 4th position makes (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone unique. This structural feature allows for specific interactions with molecular targets and enhances its utility in asymmetric synthesis.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-amino-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H12N2O2/c1-4(2)5-3-10-6(9)8(5)7/h4-5H,3,7H2,1-2H3

InChI Key

HORXQDKUJVWRKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=O)N1N

Origin of Product

United States

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